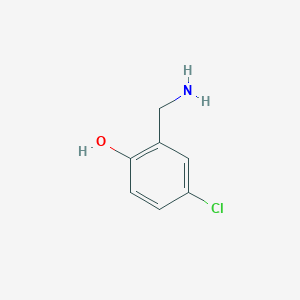

2-(氨甲基)-4-氯苯酚

描述

Synthesis Analysis

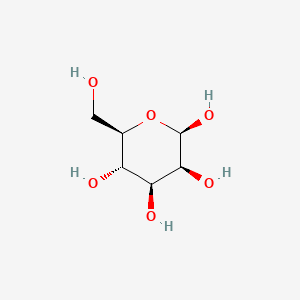

Molecular Structure Analysis

Studies on similar compounds have employed X-ray diffraction techniques, IR, 1H NMR, and 13C NMR to characterize their structure, indicating strong intermolecular hydrogen bonds which contribute to their stability and reactivity (Şahin et al., 2014). Such methods are crucial for understanding the molecular geometry of 2-(Aminomethyl)-4-chlorophenol and its derivatives.

Chemical Reactions and Properties

The chemical reactivity of 2-(Aminomethyl)-4-chlorophenol is influenced by its molecular structure, where hydrogen bonding plays a significant role in its interactions and reactivity with other compounds. For instance, the formation of organic salts through hydrogen bonding has been observed in the case of similar chlorophenol compounds, highlighting the role of weak and strong hydrogen bonds in the crystal packing and reactivity (Jin & Wang, 2013).

Physical Properties Analysis

The physical properties of 2-(Aminomethyl)-4-chlorophenol, such as melting point, solubility, and crystalline structure, are determined by its molecular configuration and intermolecular forces. Research on similar compounds employing X-ray diffraction and spectroscopic methods has provided insights into the structural features that influence their physical properties (Ünver et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-(Aminomethyl)-4-chlorophenol, including acidity, basicity, and reactivity towards various chemical reagents, can be inferred from studies on similar compounds. These properties are often elucidated through experimental and computational studies, providing a comprehensive understanding of its behavior in chemical reactions (Bakheit et al., 2023).

科学研究应用

Spectrophotometric Detection

一项由Mukdasai等人(2016年)进行的研究表明,与2-(氨甲基)-4-氯苯酚相关的化合物2-氯苯酚(2-CP)可用于分光光度法检测。该方法涉及使用4-氨基安替比林进行衍生化,并利用磁性纳米颗粒进行固相萃取进行预富集。这种方法被应用于土壤样品中2-CP的测定,展示了其在环境监测和分析中的实用性(Mukdasai et al., 2016)。

光催化降解

Lin等人(2018年)探讨了钛酸二氧化物掺杂铜对氯苯酚的光催化降解。他们的研究重点是在可见光下降解2-CP,研究了催化剂用量和2-CP的初始浓度等因素。这项研究突显了改性钛酸二氧化物在处理受氯苯酚污染的环境中的潜力,这可以扩展到类似2-(氨甲基)-4-氯苯酚的化合物(Lin et al., 2018)。

氢键研究

Jin和Wang(2013年)进行了关于2-氨基-4-氯苯酚与各种酸性化合物之间氢键的研究。他们制备了多组分晶体,并通过X射线衍射、红外和元素分析对其进行了表征。这项研究提供了关于2-氨基-4-氯苯酚分子间相互作用的见解,有助于更好地理解其化学行为和在晶体工程和材料科学中的潜在应用(Jin & Wang,2013年)。

碱诱导降解

Ellaithy等人(2003年)研究了氯唑酮的碱诱导降解,确定了2-氨基-4-氯苯酚作为降解产物。这项研究对于理解氯唑酮的稳定性和降解途径具有重要意义,提供的见解可以应用于类似2-(氨甲基)-4-氯苯酚的化合物(Ellaithy et al., 2003)。

光催化解毒

Guillard等人(1999年)研究了各种工业TiO2催化剂的光催化性能,以4-氯苯酚降解作为模型反应。这项研究为处理受污染水的方法提供了宝贵的见解,并可以为将类似光催化过程应用于其他氯苯酚,包括2-(氨甲基)-4-氯苯酚(Guillard et al., 1999)。

纳米复合材料用于光催化分解

Singh等人(2017年)开发了一种用于水中有效光催化分解4-氯苯酚的磁性纳米复合材料。合成的Fe3O4-Cr2O3纳米复合材料展示了在去除有毒和不可生物降解的有机污染物方面的潜力,这种方法可以用于类似2-(氨甲基)-4-氯苯酚的化合物(Singh et al., 2017)。

作用机制

Target of Action

Similar compounds have been known to interact with various cellular components, such as proteins and enzymes, to exert their effects .

Mode of Action

For instance, some compounds can bind to enzymes, altering their activity and subsequently affecting the biochemical reactions they catalyze .

Biochemical Pathways

It’s reasonable to assume that the compound could influence various pathways depending on its targets .

Pharmacokinetics

Pharmacokinetics generally involves how the compound is absorbed, distributed within the body, metabolized, and finally excreted . These properties significantly impact the bioavailability of the compound, determining its therapeutic effectiveness.

Result of Action

Based on its potential interactions with cellular targets, it could influence various cellular processes, leading to observable effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interactions with its targets . .

属性

IUPAC Name |

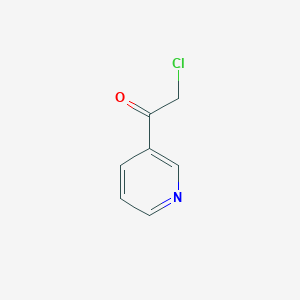

2-(aminomethyl)-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZMBOCHADEFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960302 | |

| Record name | 2-(Aminomethyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-4-chlorophenol | |

CAS RN |

3970-05-6 | |

| Record name | 3970-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Aminomethyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)